

S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: S-[2-(4-Pyridyl)ethyl]-L-cysteine

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Introduction

S-[2-(4-Pyridyl)ethyl]-L-cysteine (PEC) is a synthetic derivative of the amino acid L-cysteine. It has established a significant role in biochemical research, primarily as a derivatization reagent for the alkylation of cysteine residues within proteins and peptides.[1] The introduction of the pyridylethyl group to the sulfur atom of cysteine renders the modified residue stable to acid hydrolysis, a critical feature for quantitative amino acid analysis.[2] This stability allows for the accurate determination of cysteine and cystine content in proteins, a crucial aspect of protein characterization, structural analysis, and understanding enzymatic mechanisms involving thiol groups.[1][2] This guide provides an in-depth overview of the chemical properties, synthesis, and key experimental applications of **S-[2-(4-Pyridyl)ethyl]-L-cysteine**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **S-[2-(4-Pyridyl)ethyl]-L-cysteine** are summarized below. These properties are essential for its handling, application in experimental settings, and for the interpretation of analytical data.

Property	Value	Source
IUPAC Name	(2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid	PubChem[3]
CAS Number	28809-04-3	ChemicalBook, PubChem[3][4]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂ S	PubChem, US EPA[3][5]
Molecular Weight	226.30 g/mol	PubChem, SCBT[3][6]
Melting Point	212-214 °C (decomposes)	ChemicalBook[4]
Boiling Point	442.4±45.0 °C (Predicted)	ChemicalBook[4]
Density	1.273±0.06 g/cm ³ (Predicted)	ChemicalBook[4]
pKa	2.07±0.10 (Predicted)	ChemicalBook[4]
XLogP3	-1.8	PubChem[3]
Synonyms	PEC, 4-PEC, S-(4-pyridylethyl)cysteine, S-β-(4-Pyridylethyl)-L-cysteine	ChemicalBook, SCBT[4][6]

Synthesis and Experimental Protocols

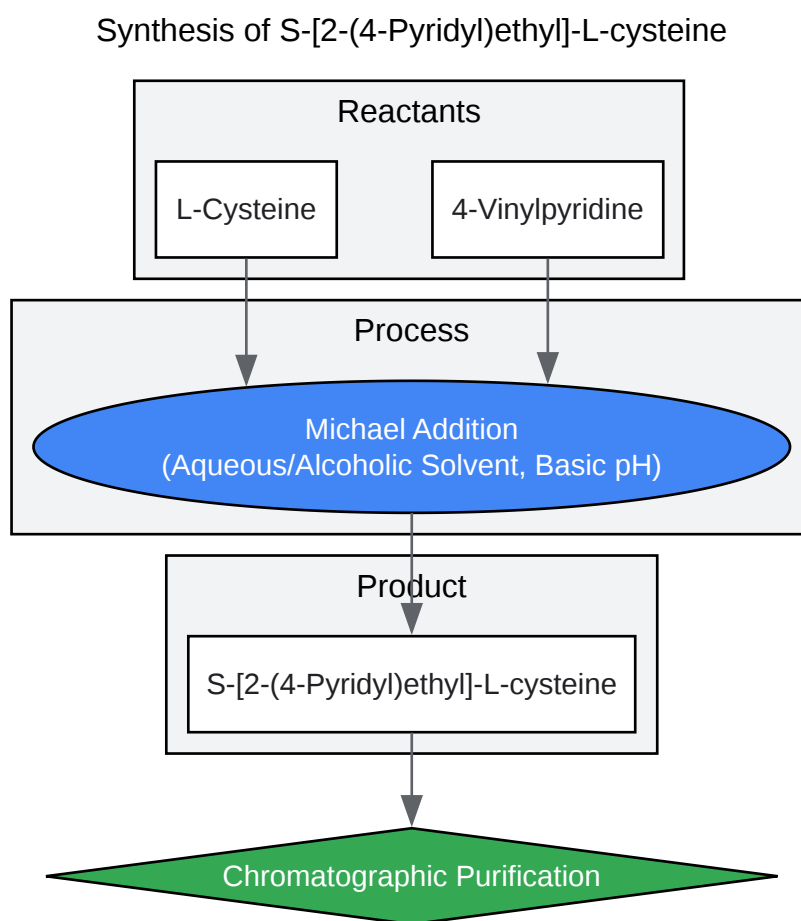
Synthesis of S-[2-(4-Pyridyl)ethyl]-L-cysteine

The most direct and common method for synthesizing **S-[2-(4-Pyridyl)ethyl]-L-cysteine** is through the pyridylethylation of L-cysteine with 4-vinylpyridine.[1] This reaction is a Michael addition, where the nucleophilic thiol group of cysteine attacks the electron-deficient β-carbon of 4-vinylpyridine.[1]

Experimental Protocol:

- **Dissolution:** Dissolve L-cysteine in an aqueous or alcoholic solvent.
- **pH Adjustment:** Adjust the solution to a slightly basic pH. This facilitates the deprotonation of the cysteine's thiol group, enhancing its nucleophilicity.[1]

- Reaction: Introduce 4-vinylpyridine to the solution. The reaction is typically carried out under mild conditions.
- Incubation: Allow the reaction to proceed for a sufficient duration to ensure complete alkylation.
- Isolation and Purification: The resulting **S-[2-(4-Pyridyl)ethyl]-L-cysteine** can be isolated and purified from the reaction mixture using standard chromatographic techniques.^[1]



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Synthesis of **S-[2-(4-Pyridyl)ethyl]-L-cysteine**.

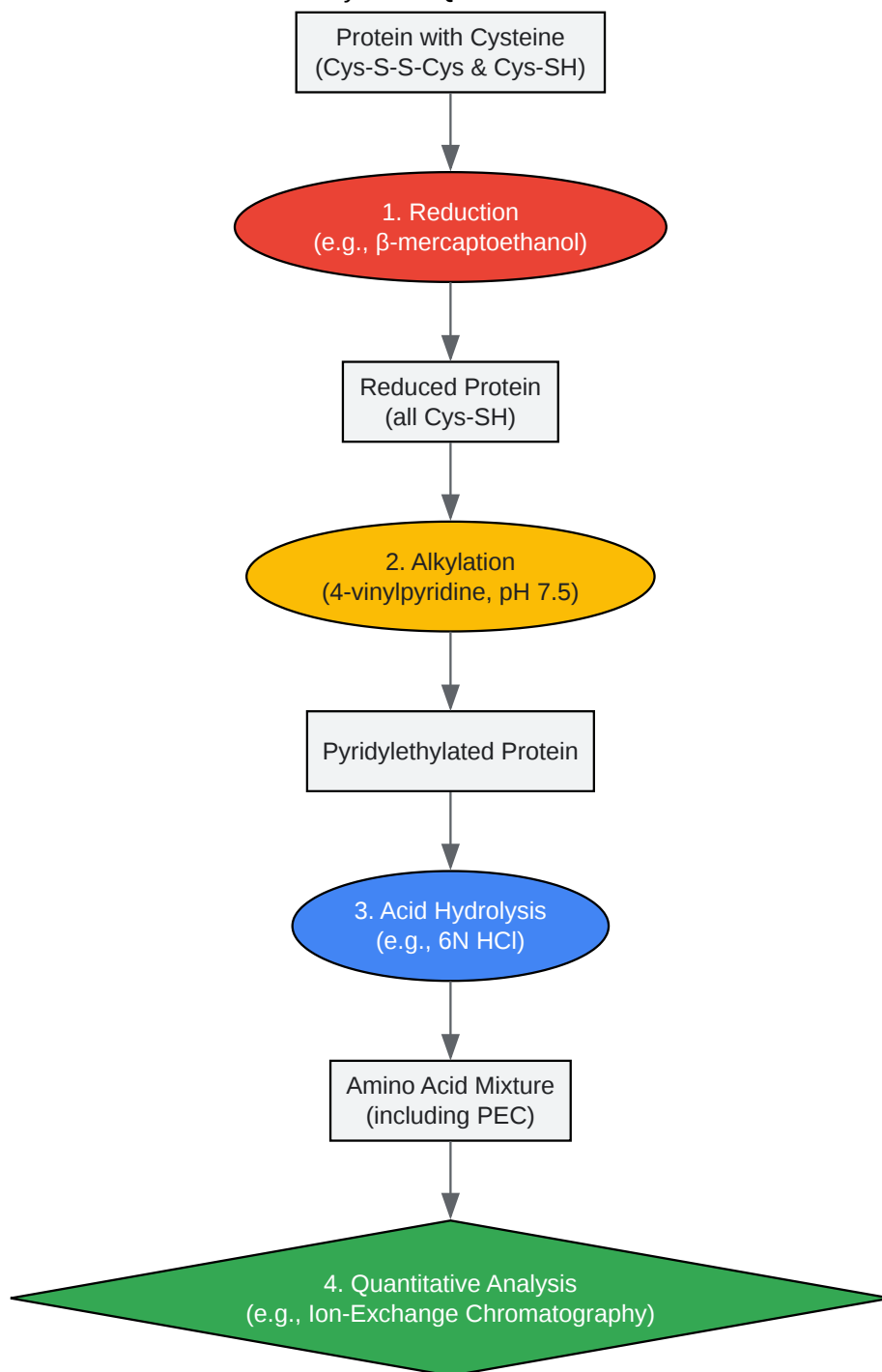
Quantification of Cysteine in Proteins

A primary application of **S-[2-(4-Pyridyl)ethyl]-L-cysteine** chemistry is the quantification of cysteine and cystine (as half-cystine) residues in proteins. The cysteine derivative is stable to acid hydrolysis, which is used to break down proteins into their constituent amino acids before analysis.^[2]

Experimental Protocol:

- **Reduction of Disulfide Bonds:** Disulfide bonds within the protein are first reduced to free sulfhydryl groups. A common reducing agent for this step is β -mercaptoethanol.^[2]
- **Alkylation (Pyridylethylation):** The newly formed sulfhydryl groups are then alkylated by adding 4-vinylpyridine to the protein solution. This reaction is typically performed at a pH of 7.5 for 90-120 minutes.^[2] This step converts all cysteine residues to S- β -(4-pyridylethyl)cysteine residues.
- **Acid Hydrolysis:** The modified protein is hydrolyzed into its constituent amino acids, typically using 6N HCl. The S- β -(4-pyridylethyl)cysteine derivative remains stable during this process.
- **Amino Acid Analysis:** The amino acid mixture is analyzed, commonly by ion-exchange chromatography. The S- β -(4-pyridylethyl)cysteine derivative elutes as a distinct peak, allowing for its quantification.^[2]

Workflow for Cysteine Quantification in Proteins



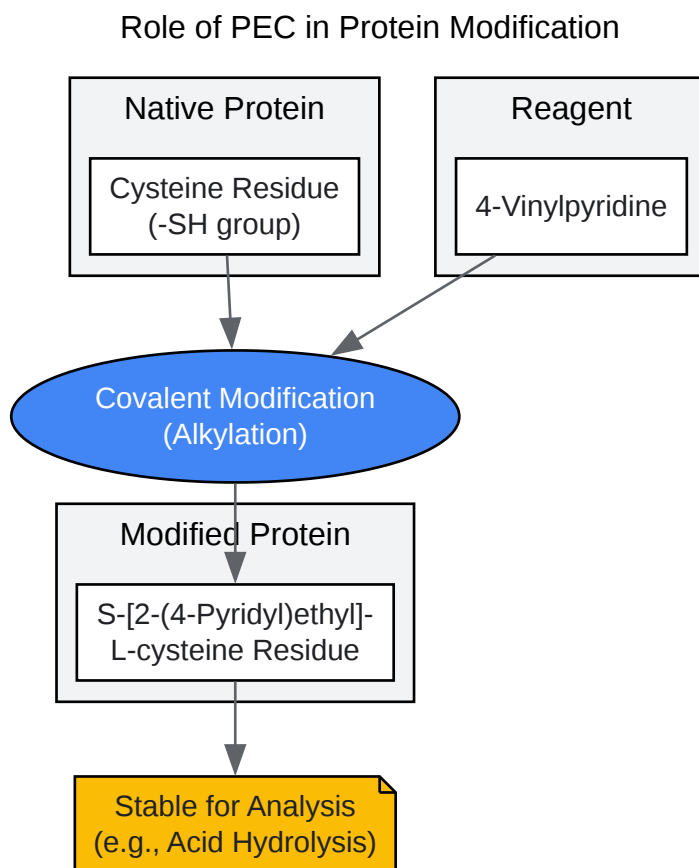
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Workflow for Protein Cysteine Quantification.

Key Applications and Significance

The unique properties of **S-[2-(4-Pyridyl)ethyl]-L-cysteine** make it an invaluable tool in several areas of biochemical and pharmaceutical research.

- **Protein Structure and Sequencing:** Accurate quantification of cysteine is fundamental for protein structural analysis, as disulfide bonds are critical for the correct folding and stability of many proteins.^[1] In protein sequencing using Edman degradation, pyridylethylation provides a stable, easily identifiable derivative of cysteine.^[1]
- **Peptide Synthesis:** Protecting group strategies are essential for incorporating amino acids during solid-phase peptide synthesis (SPPS). Fmoc-protected and Boc-protected forms of PEC are utilized to incorporate this modified cysteine into synthetic peptides, which can serve as research tools or therapeutic candidates.^{[1][7]}
- **Enzyme Mechanism Studies:** Cysteine residues are often found in the active sites of enzymes, particularly thiol-dependent enzymes like cysteine proteases. PEC and related derivatives serve as valuable tools for studying these enzymes and for designing specific inhibitors.^[1]



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PEC's Role in Cysteine Residue Modification.

Conclusion

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent in protein chemistry. Its ability to form a stable derivative with cysteine residues under mild conditions has made it indispensable for the accurate quantification of this critical amino acid. The methodologies developed around its use have significantly advanced our ability to characterize proteins, understand enzymatic functions, and synthesize complex peptides. For researchers and drug developers, a thorough understanding of PEC's chemical properties and experimental applications is essential for rigorous and reproducible biochemical analysis.

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